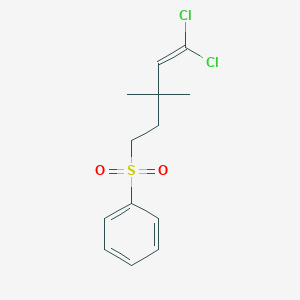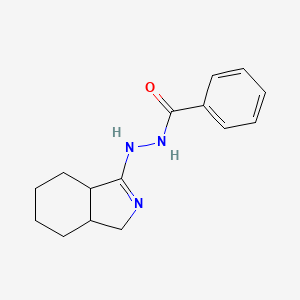
1,3-Bis(2-methylprop-2-enylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-methylprop-2-enylsulfonyl)benzene is a chemical compound that belongs to the class of sulfones. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methylprop-2-enylsulfonyl)benzene typically involves the reaction of benzene with 2-methylprop-2-enylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-methylprop-2-enylsulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(2-methylprop-2-enylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-methylprop-2-enylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2-chloroprop-2-enylsulfonyl)benzene
- 1,3-Bis(2-bromoprop-2-enylsulfonyl)benzene
- 1,3-Bis(2-iodoprop-2-enylsulfonyl)benzene
Uniqueness
1,3-Bis(2-methylprop-2-enylsulfonyl)benzene is unique due to the presence of the 2-methylprop-2-enylsulfonyl groups, which impart specific chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to industrial production.
Propiedades
IUPAC Name |
1,3-bis(2-methylprop-2-enylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4S2/c1-11(2)9-19(15,16)13-6-5-7-14(8-13)20(17,18)10-12(3)4/h5-8H,1,3,9-10H2,2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMOANLSIGZMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-Acetyloxyethoxy)phenoxy]ethyl acetate](/img/structure/B8041682.png)

![4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8041697.png)

![N-[3-(diethylamino)phenyl]furan-3-carboxamide](/img/structure/B8041713.png)



![3-phenyl-6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine](/img/structure/B8041772.png)

![Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate](/img/structure/B8041778.png)
![2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate](/img/structure/B8041796.png)
![N-(2-cyanoethyl)-N-[2-(N-propylcarbamoyloxy)ethyl]aniline](/img/structure/B8041800.png)
![[2-(2-anilino-2-oxoethyl)phenyl] N-methylcarbamate](/img/structure/B8041802.png)
